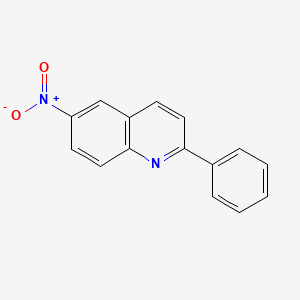
6-Nitro-2-phenylquinoline
Cat. No. B8292419
M. Wt: 250.25 g/mol
InChI Key: QGJPWQJZBMPMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07674809B2
Procedure details


2-Chloro-6-nitroquinoline (10.5 g, 50.4 mmol) (Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), phenylboronic acid (7.4 g, 60.4 mmol), palladium dichloride bis(triphenylphosphine) (0.70 g, 1.01 mmol) and barium hydroxide (38.1 g, 0.121 mol) in 200 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture is diluted with water, extracted with CH2Cl2 and evaporated, and the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate). Yield: 7.8 g (62%); IR (KBr): 3475, 3357, 1592, 1479 cm−1.




Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.7 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Ba+2].[OH-]>C1COCC1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd](Cl)Cl>[C:15]1([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=3)[N:3]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
38.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
palladium dichloride bis(triphenylphosphine)
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
